N-(1-methylpiperidin-4-yl)-4-(2-methylpropyl)benzenesulfonamide
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Overview
Description
4-ISOBUTYL-N-(1-METHYL-4-PIPERIDYL)-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ISOBUTYL-N-(1-METHYL-4-PIPERIDYL)-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions.
Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with a sulfonyl chloride to form the sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-ISOBUTYL-N-(1-METHYL-4-PIPERIDYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a tool for studying enzyme inhibition or protein interactions.
Medicine: Potential therapeutic applications as an antibiotic or enzyme inhibitor.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-ISOBUTYL-N-(1-METHYL-4-PIPERIDYL)-1-BENZENESULFONAMIDE would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-ISOBUTYL-N-(1-METHYL-4-PIPERIDYL)-1-BENZENESULFONAMIDE: can be compared with other sulfonamides such as:
Uniqueness
The uniqueness of 4-ISOBUTYL-N-(1-METHYL-4-PIPERIDYL)-1-BENZENESULFONAMIDE lies in its specific structural features, which may confer unique biological activity or chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C16H26N2O2S |
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Molecular Weight |
310.5 g/mol |
IUPAC Name |
N-(1-methylpiperidin-4-yl)-4-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C16H26N2O2S/c1-13(2)12-14-4-6-16(7-5-14)21(19,20)17-15-8-10-18(3)11-9-15/h4-7,13,15,17H,8-12H2,1-3H3 |
InChI Key |
ZBVOBSBEIAIJRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C |
Origin of Product |
United States |
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